molecular formula C16H19NO2S B1275565 Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-31-7

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1275565
CAS No.: 350990-31-7
M. Wt: 289.4 g/mol
InChI Key: ZWRWPVFGJBLNNN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and ester groups allows for interactions with biological macromolecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(3,5-dimethylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the dimethylphenyl and methyl groups on the thiophene ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWPVFGJBLNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396528
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-31-7
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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